3-Methyl-1-(m-tolylthio)butan-2-one
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Overview
Description
3-Methyl-1-(m-tolylthio)butan-2-one is an organic compound with the molecular formula C12H16OS. It is a ketone with a thioether functional group, making it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(m-tolylthio)butan-2-one typically involves the reaction of 3-methyl-2-butanone with m-tolylthiol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(m-tolylthio)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thioether derivatives with different substituents.
Scientific Research Applications
3-Methyl-1-(m-tolylthio)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(m-tolylthio)butan-2-one involves its interaction with various molecular targets. The thioether group can participate in nucleophilic attacks, while the ketone group can undergo reduction or oxidation reactions. These interactions can affect biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(p-tolylthio)butan-2-one
- 3-Methyl-1-(o-tolylthio)butan-2-one
Uniqueness
3-Methyl-1-(m-tolylthio)butan-2-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions compared to its ortho and para isomers .
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
3-methyl-1-(3-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-9(2)12(13)8-14-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
IYYVLCKDSPJQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)C(C)C |
Origin of Product |
United States |
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